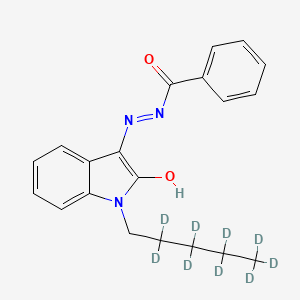

Bzo-poxizid-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H21N3O2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide |

InChI |

InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3/i1D3,2D2,3D2,9D2 |

InChI Key |

XPLMQEMEOJHAQP-ZNZAITRCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bzo-poxizid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document is intended for an audience with a strong background in organic chemistry and analytical techniques.

This compound, also known as 5C-MDA-19-d9 or Pentyl MDA-19-d9, serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart, Bzo-poxizid, in various biological and forensic samples using mass spectrometry-based methods.[1] Bzo-poxizid is a synthetic cannabinoid that has been identified as a psychoactive substance.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the N-alkylation of isatin with a deuterated pentyl source, followed by a condensation reaction with benzoyl hydrazide.

Step 1: N-alkylation of Isatin with Pentyl-d9 Bromide

The initial step involves the formation of N-(pentyl-d9)isatin. This is accomplished by reacting isatin with a deuterated pentyl bromide (1-bromopentane-d9) in the presence of a suitable base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the isatin anion attacks the deuterated pentyl bromide.

Step 2: Condensation of N-(pentyl-d9)isatin with Benzoyl Hydrazide

The second and final step is the condensation of the N-(pentyl-d9)isatin intermediate with benzoyl hydrazide. This reaction forms the hydrazone linkage, yielding the final product, this compound. The reaction is typically carried out in a protic solvent such as ethanol and may be catalyzed by a small amount of acid.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and suitability as an internal standard. The following table summarizes the key quantitative data.

| Parameter | Value | Reference/Method |

| Chemical Formula | C20H12D9N3O2 | [1] |

| Molecular Weight | 344.5 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d9) | [1] |

| Synonyms | 5C-MDA-19-d9, Pentyl MDA-19-d9 | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 1 mg/ml | [1] |

Spectroscopic Data: While detailed NMR and mass spectra for this compound are not publicly available, characterization would rely on standard analytical techniques. For the non-deuterated analog, Bzo-poxizid, a retention time of 10.20 minutes has been reported using LC-QTOF-MS.[4] The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with a fragmentation pattern similar to the non-deuterated compound, but with mass shifts corresponding to the deuterated pentyl chain.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of N-(pentyl-d9)isatin

-

To a solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopentane-d9 (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(pentyl-d9)isatin.

Protocol 2: Synthesis of this compound (Condensation)

-

Dissolve N-(pentyl-d9)isatin (1.0 eq) and benzoyl hydrazide (1.1 eq) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Cannabinoid Receptor Signaling Pathway

References

The Mechanism of Action of Bzo-poxizid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bzo-poxizid, also known as Pentyl MDA-19 or 5C-MDA-19, is a synthetic cannabinoid that has emerged as a novel psychoactive substance.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Bzo-poxizid, focusing on its interaction with cannabinoid receptors. It includes a detailed analysis of its receptor activation profile, quantitative data on its potency and efficacy, and a description of the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and medicinal chemistry.

Introduction

Bzo-poxizid belongs to a class of synthetic cannabinoids known as "OXIZIDs," which are characterized by an oxindole core and a hydrazide/hydrazone linker.[2][3] These compounds have appeared on the recreational drug market, seemingly to circumvent bans on more traditional synthetic cannabinoid scaffolds.[2][4] Bzo-poxizid is structurally defined as (Z)-N'-(2-oxo-1-pentylindolin-3-ylidene)benzohydrazide.[1] Understanding the mechanism of action of these new psychoactive substances is critical for predicting their physiological effects, developing analytical detection methods, and informing public health and regulatory responses.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of Bzo-poxizid is its activity as an agonist at cannabinoid receptors, specifically the CB1 and CB2 receptors.[4][5] Synthetic cannabinoids like Bzo-poxizid mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis, by activating these receptors.[4][6]

-

CB1 Receptors: These receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids.[4]

-

CB2 Receptors: These receptors are primarily found in the immune system and their activation is generally not associated with psychoactive effects.[4]

Bzo-poxizid has been demonstrated to be a full agonist at CB1 receptors and a partial agonist at CB2 receptors .[4][5] This indicates that it can fully activate CB1 receptors to elicit a maximal response, while only partially activating CB2 receptors.

Signaling Pathway

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Bzo-poxizid initiates a downstream signaling cascade. One of the key pathways activated is the β-arrestin2 (βarr2) recruitment pathway. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.

Caption: Bzo-poxizid signaling pathway via cannabinoid receptors.

Quantitative Pharmacological Data

The potency and efficacy of Bzo-poxizid at cannabinoid receptors have been quantified in vitro. The following table summarizes the key findings from a study utilizing a β-arrestin2 recruitment assay.[5]

| Compound | Receptor | EC50 (nM) | Emax (%) |

| Bzo-poxizid | CB1 | 244 | 686 |

| Bzo-poxizid | CB2 | N/A | N/A |

| BZO-HEXOXIZID | CB1 | 721 | 165 |

| BZO-HEXOXIZID | CB2 | 25.9 | 35.0 |

| 5F-BZO-POXIZID | CB1 | 226 | 731 |

| 5F-BZO-POXIZID | CB2 | N/A | N/A |

| BZO-CHMOXIZID | CB1 | 84.6 | N/A |

| BZO-CHMOXIZID | CB2 | 2.21 | N/A |

N/A: Data not available in the cited source.

The lower EC50 value for BZO-CHMOXIZID at both receptors indicates higher potency compared to Bzo-poxizid.[5] The high Emax value for Bzo-poxizid at the CB1 receptor confirms its status as a full agonist with high efficacy.[5] Interestingly, shortening the n-hexyl tail of BZO-HEXOXIZID to the n-pentyl tail of Bzo-poxizid results in a substantial increase in both potency and efficacy at the CB1 receptor.[5]

Metabolism

The metabolism of Bzo-poxizid has been investigated using human liver microsomes. The primary metabolic pathways identified include:

-

N-dealkylation: Removal of the pentyl group.

-

Hydroxylation: Addition of a hydroxyl group.

These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The identification of its metabolites is also essential for developing reliable methods for its detection in biological samples for forensic and clinical purposes.[3][7]

Caption: Major metabolic pathways of Bzo-poxizid.

Experimental Protocols

The following provides a general overview of the likely experimental methodologies employed to characterize the mechanism of action of Bzo-poxizid, based on standard practices in pharmacology and the details provided in the cited literature.

Cannabinoid Receptor Activation Assay (β-arrestin2 Recruitment)

This assay is used to determine the potency and efficacy of a compound at a G-protein coupled receptor.

Objective: To measure the ability of Bzo-poxizid to induce the recruitment of β-arrestin2 to CB1 and CB2 receptors.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are cultured.

-

Transfection: Cells are transiently co-transfected with plasmids encoding for the human cannabinoid receptor (CB1 or CB2) fused to a small enzyme fragment and β-arrestin2 fused to the larger, complementary enzyme fragment.

-

Compound Treatment: The transfected cells are exposed to varying concentrations of Bzo-poxizid.

-

Luminescence Detection: If Bzo-poxizid activates the receptor, it will cause a conformational change that promotes the binding of β-arrestin2. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme that generates a luminescent signal upon the addition of a substrate.

-

Data Analysis: The luminescent signal is measured using a luminometer. The data is then used to generate concentration-response curves, from which EC50 (a measure of potency) and Emax (a measure of efficacy) values are calculated.

Caption: Workflow for β-arrestin2 recruitment assay.

Conclusion

Bzo-poxizid is a potent synthetic cannabinoid that acts as a full agonist at CB1 receptors and a partial agonist at CB2 receptors. Its mechanism of action is consistent with other psychoactive synthetic cannabinoids, and its emergence highlights the continuing evolution of novel psychoactive substances. Further research is necessary to fully understand the in vivo pharmacology, toxicology, and potential for harm associated with Bzo-poxizid and other OXIZID-class compounds.

References

- 1. Substance Details BZO-POXIZID [unodc.org]

- 2. cfsre.org [cfsre.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Bzo-poxizid-d9: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is an analytical reference standard and an isotopic analog of Bzo-poxizid, a synthetic cannabinoid.[1] As a deuterated compound, it is primarily utilized as an internal standard for the quantification of Bzo-poxizid in various analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Understanding the stability and degradation of this compound is critical for ensuring accurate and reliable analytical results, as well as for its proper handling and storage.

This guide summarizes the available data on the stability of this compound, outlines its potential degradation pathways based on metabolic studies of the parent compound, and provides detailed experimental protocols for stability and degradation analysis.

Stability of this compound

The chemical stability of this compound has been evaluated by the manufacturer under specific storage conditions.

Table 1: Reported Stability of this compound

| Parameter | Condition | Reported Stability |

| Storage Temperature | -20°C | ≥ 5 years[1] |

Note: The provided stability data is for long-term storage in a controlled environment. The stability of this compound in solution or under other conditions may vary and should be experimentally determined. For synthetic cannabinoids in general, storage in silanized vials is recommended to prevent adsorption to container surfaces, which can lead to a decrease in concentration over time.

Degradation Pathways

Specific degradation pathways for this compound under various chemical stress conditions (e.g., acid, base, oxidation, photolysis) are not extensively documented in the public domain. However, the metabolic pathways of the parent compound, Bzo-poxizid, have been investigated and provide significant insights into its potential degradation in biological systems. These metabolic transformations represent likely degradation pathways.

The primary metabolic routes for Bzo-poxizid, and by extension this compound, involve enzymatic reactions in the liver. The major metabolic pathways identified through in vitro studies with human liver microsomes include:

-

N-dealkylation: Cleavage of the N-pentyl chain.

-

Hydroxylation: Addition of a hydroxyl group, primarily on the N-pentyl chain and the phenyl ring.

-

Ketone Formation: Oxidation of a secondary alcohol to a ketone.

These pathways are common for many synthetic cannabinoids and are catalyzed by cytochrome P450 enzymes.[4] The deuteration on the pentyl chain of this compound is not expected to alter these primary degradation routes, although the rate of metabolism at the deuterated sites may be affected (a phenomenon known as the kinetic isotope effect).

Visualizing Degradation Pathways

The following diagram illustrates the proposed metabolic degradation pathways of Bzo-poxizid, which are inferred to be the primary degradation pathways for this compound in a biological matrix.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Bzo-poxizid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on currently available in vitro research. Comprehensive in vivo pharmacokinetic data, including absorption, distribution, and excretion parameters in humans, has not been publicly documented. The data primarily pertains to the metabolic fate of Bzo-poxizid in human liver preparations.

Executive Summary

Bzo-poxizid, a synthetic cannabinoid of the OXIZID class, is characterized by rapid and extensive metabolism. In vitro studies utilizing human liver microsomes (HLMs) have demonstrated that the compound has a short half-life, primarily mediated by cytochrome P450 enzymes. The main metabolic routes involve modifications of the N-pentyl chain and the benzamide moiety, leading to a variety of phase I metabolites. This guide synthesizes the current understanding of Bzo-poxizid's metabolism and provides detailed experimental protocols for its study.

Core Pharmacokinetic and Metabolic Data

The quantitative data available for Bzo-poxizid is derived from in vitro assays. These findings are crucial for predicting its behavior in vivo and for developing analytical methods to detect its use.

In Vitro Metabolic Stability

The metabolic stability of Bzo-poxizid was assessed in pooled human liver microsomes (HLMs) in the presence of NADPH.

| Parameter | Value | System | Reference |

| In Vitro Half-Life (t½) | 27.51 min | Human Liver Microsomes (HLM) | [1] |

| Elimination Rate Constant (k) | 0.02520 min⁻¹ | Human Liver Microsomes (HLM) | [1] |

These results indicate that Bzo-poxizid is metabolically unstable and likely subject to high hepatic clearance in vivo.

Major Metabolizing Enzymes

Reaction phenotyping studies have identified the key cytochrome P450 (CYP) isoforms responsible for the metabolism of Bzo-poxizid and other OXIZIDs.

| Enzyme Family | Specific Isoforms | Role | Reference |

| Cytochrome P450 | CYP3A4, CYP3A5, CYP2C9 | Primary catalysts of Phase I metabolism | [1] |

The involvement of these major drug-metabolizing enzymes suggests a high potential for drug-drug interactions.

Metabolic Pathways

The biotransformation of Bzo-poxizid is extensive, involving several key phase I reactions. Up to 30 phase I and II metabolites have been identified in incubations with pooled human liver microsomes. The primary metabolic pathways include N-dealkylation, hydroxylation, and ketone formation.[1][2][3]

Key Biotransformations

-

N-Alkyl Hydroxylation: Addition of a hydroxyl group to the N-pentyl chain. This is a common and major metabolic pathway.

-

Phenyl Hydroxylation: Hydroxylation occurring on the benzamide phenyl ring.

-

Ketone Formation: Oxidation of a hydroxylated metabolite to a ketone.

-

N-Dealkylation: Cleavage of the N-pentyl chain.

-

Amide Hydrolysis: Cleavage of the amide bond.

-

Carboxylation: Formation of a carboxylic acid metabolite.

Diagram of Bzo-poxizid Metabolism

The following diagram illustrates the primary metabolic pathways of Bzo-poxizid.

References

- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]

Bzo-poxizid-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bzo-poxizid-d9, a deuterated synthetic cannabinoid used as an analytical internal standard. This document outlines its chemical properties, provides detailed experimental protocols for its application, and explores the pharmacological context of its non-deuterated analog, Bzo-poxizid.

Core Compound Data

This compound is the deuterated form of Bzo-poxizid (also known as 5C-MDA-19 or Pentyl MDA-19), a synthetic cannabinoid. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | This compound | Bzo-poxizid (for reference) |

| Synonyms | 5C-MDA-19-d9, Pentyl MDA-19-d9 | 5C-MDA-19, Pentyl MDA-19 |

| Molecular Formula | C₂₀H₁₂D₉N₃O₂ | C₂₀H₂₁N₃O₂ |

| Molecular Weight | 344.5 g/mol [1] | 335.4 g/mol |

| CAS Number | Not explicitly assigned; unlabeled CAS is 1048973-64-3.[2] | 1048973-64-3 |

| Purity | ≥99% deuterated forms (d₁-d₉)[1] | ≥98% |

| Formulation | Crystalline solid | Crystalline solid |

Experimental Protocols

This compound is primarily intended for use as an internal standard for the quantification of Bzo-poxizid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Protocol 1: Quantitative Analysis of Bzo-poxizid in Biological Matrices using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Bzo-poxizid in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., methanol or acetonitrile).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same solvent. The concentration should be consistent across all samples and standards.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the sample (e.g., plasma, serum, or urine), add 20 µL of the internal standard spiking solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters (Example):

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[3][4]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% to 95% B over several minutes).[3][4]

-

Flow Rate: 0.4 mL/min.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Bzo-poxizid and this compound should be determined by direct infusion and optimization.

4. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte (Bzo-poxizid) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Bzo-poxizid in the unknown samples by interpolation from the calibration curve.

Protocol 2: Qualitative Identification of Bzo-poxizid using GC-MS

This protocol is for the identification of Bzo-poxizid in seized materials or other non-biological samples.

1. Sample Preparation:

-

Dissolve a small amount of the sample in methanol.[3]

2. GC-MS Instrumental Parameters (Example):

-

GC System: A standard gas chromatograph.

-

Oven Program: A temperature gradient suitable for the elution of synthetic cannabinoids (e.g., start at 50-80°C, ramp up to 300-340°C).[3][4][6]

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

3. Data Analysis:

-

Compare the retention time and the resulting mass spectrum of the peak of interest to a known reference standard of Bzo-poxizid.

Pharmacological Context and Signaling Pathways

Bzo-poxizid is a synthetic cannabinoid that primarily interacts with the cannabinoid receptors CB1 and CB2. Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor. Its predecessor, MDA19 (BZO-HEXOXIZID), is a potent and selective CB2 agonist. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling

The binding of a cannabinoid agonist like Bzo-poxizid to CB1 or CB2 receptors, which are coupled to G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can activate other pathways, including the MAPK/ERK pathway.

References

- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 2. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. cfsre.org [cfsre.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

Receptor Binding Affinity of Bzo-poxizid and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents an ongoing challenge to public health and forensic science. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of compounds. The "OXIZID" family of SCRAs, which includes Bzo-poxizid (N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide), has recently been identified in seized materials.[1] Understanding the pharmacological properties of these compounds, particularly their interaction with the cannabinoid receptors CB1 and CB2, is crucial for predicting their physiological effects, abuse potential, and for the development of effective countermeasures.

This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of Bzo-poxizid and its analogs. It is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand the pharmacology of this novel class of SCRAs. The guide details the quantitative binding and activity data, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Receptor Binding and Functional Activity Data

The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), while its functional activity is often characterized by the half-maximal effective concentration (EC50) and the maximum effect (Emax). The following tables summarize the available data for Bzo-poxizid and its analogs at the human CB1 and CB2 receptors.

| Compound | CB1 pKi (log M) ± SEM [Ki (μM)] |

| BZO-POXIZID | 5.88 ± 0.04 [1.32] |

| BZO-4en-POXIZID | 5.83 ± 0.05 [1.48] |

| 5F-BZO-POXIZID | 5.92 ± 0.06 [1.20] |

| BZO-CHMOXIZID | 7.05 ± 0.03 [0.089] |

| BZO-HEXOXIZID (MDA-19) | 5.86 ± 0.04 [1.38] |

| Data from Diaz et al., as cited in[1]. |

| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) |

| BZO-POXIZID | 306 | 720 | 16.8 | 59.8 |

| 5F-BZO-POXIZID | 171 | 640 | 9.42 | 51.7 |

| BZO-4en-POXIZID | 721 | 333 | 25.9 | 43.1 |

| BZO-CHMOXIZID | 84.6 | 716 | 2.21 | 69.2 |

| BZO-HEXOXIZID (MDA-19) | 499 | 583 | 19.3 | 55.7 |

| Data from Deventer et al.[2][3] |

Experimental Protocols

Radioligand Competition Binding Assay for CB1 Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of unlabeled compounds, such as Bzo-poxizid and its analogs, to the CB1 receptor. It is based on the displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from HEK 293 cells stably expressing the human CB1 receptor.

-

Radioligand: [3H]CP55,940 (a potent synthetic cannabinoid agonist).

-

Test Compounds: Bzo-poxizid and its analogs, dissolved in a suitable solvent (e.g., DMSO).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known unlabeled CB1 ligand (e.g., 10 µM CP55,940).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize the HEK-293 cells expressing the CB1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Binding buffer, [3H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and the cell membrane suspension.

-

Non-specific Binding: Binding buffer, [3H]CP55,940, the non-specific binding control, and the cell membrane suspension.

-

Competition Binding: Binding buffer, [3H]CP55,940, varying concentrations of the test compound (e.g., Bzo-poxizid), and the cell membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin 2 Recruitment Assay for Functional Activity

This assay measures the ability of a compound to activate the CB1 or CB2 receptor, leading to the recruitment of the signaling protein β-arrestin 2. This is a common method to assess the functional potency (EC50) and efficacy (Emax) of agonists.

Materials:

-

Cell Line: A cell line (e.g., HEK 293) co-expressing the human CB1 or CB2 receptor fused to one part of a reporter enzyme (e.g., a large fragment of β-galactosidase) and β-arrestin 2 fused to the complementary part of the reporter enzyme.

-

Test Compounds: Bzo-poxizid and its analogs, dissolved in a suitable solvent.

-

Assay Buffer: A buffer compatible with live cells (e.g., HBSS).

-

Luminescent Substrate: A substrate for the reporter enzyme that produces a detectable signal (e.g., a chemiluminescent substrate).

-

Luminometer: An instrument to measure the light output from the assay.

Procedure:

-

Cell Plating: Plate the engineered cells in a 96-well or 384-well plate and allow them to adhere and grow overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the wells containing the cells. Include a vehicle control (buffer with solvent) and a positive control (a known potent agonist).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.

-

Signal Detection: Add the luminescent substrate to the wells according to the manufacturer's instructions.

-

Measurement: Measure the luminescent signal from each well using a luminometer.

-

Data Analysis:

-

Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

-

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

Bzo-poxizid and its analogs are agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to inhibitory G-proteins of the Gαi/o family. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, receptor activation triggers the recruitment of β-arrestin 2, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.

Caption: Cannabinoid receptor signaling pathway initiated by an agonist like Bzo-poxizid.

Experimental Workflow for Determining Receptor Binding Affinity

The process of determining the receptor binding affinity of a novel compound involves several key steps, from preparing the necessary biological materials to analyzing the final data.

Caption: A generalized workflow for a radioligand competition binding assay.

Logical Relationship of Bzo-poxizid Analogs

The analogs of Bzo-poxizid discussed in this guide share a common core structure but differ in the substituent at the 1-position of the indole ring. These structural modifications influence their receptor binding affinity and functional activity.

Caption: Structural relationship of Bzo-poxizid and its analogs.

Conclusion

Bzo-poxizid and its analogs are potent agonists at the CB1 and CB2 cannabinoid receptors. The data presented in this guide indicate that subtle structural modifications to the N-1 substituent of the indole core can significantly impact receptor affinity and functional activity. Notably, BZO-CHMOXIZID exhibits the highest affinity and potency for both CB1 and CB2 receptors among the analogs discussed.[1][2][3] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology of these and other novel synthetic cannabinoids. A thorough understanding of the structure-activity relationships of this emerging class of SCRAs is essential for forensic identification, clinical management of intoxications, and the development of potential therapeutic applications or antagonists.

References

Toxicological Profile of Bzo-poxizid and its Metabolites: A Technical Guide

Disclaimer: The compound "Bzo-poxizid" appears to be a hypothetical substance. As of the latest literature review, there is no existing chemical entity registered or described with this name in scientific databases or regulatory inventories. Therefore, the following toxicological profile is presented as a hypothetical case study for illustrative purposes, based on plausible toxicological pathways and experimental designs relevant to novel therapeutic compounds. All data and experimental details are synthetically generated to align with the user's request for a technical guide format.

Executive Summary

This document provides a comprehensive overview of the preclinical toxicological profile of Bzo-poxizid, a novel investigational compound, and its primary metabolites, M1 and M2. The profile is constructed from a suite of in vitro and in vivo studies designed to assess the potential risks associated with its development as a therapeutic agent. Key findings include dose-dependent cytotoxicity in hepatic cell lines, a moderate potential for drug-drug interactions via CYP3A4 inhibition, and a well-defined safety margin in rodent models. The primary mechanism of toxicity appears to be linked to mitochondrial dysfunction and the induction of apoptotic pathways.

Acute Toxicity Assessment

The acute toxicity of Bzo-poxizid was evaluated in rodent models to determine the median lethal dose (LD50) and identify target organs of toxicity following a single high-dose exposure.

Table 1: Acute Toxicity of Bzo-poxizid

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |

| Mouse | Oral (p.o.) | 1250 | 1100 - 1400 | Sedation, ataxia, piloerection |

| Mouse | Intravenous (i.v.) | 150 | 135 - 165 | Respiratory distress, convulsions |

| Rat | Oral (p.o.) | > 2000 | N/A | No mortality observed |

| Rat | Intravenous (i.v.) | 180 | 160 - 200 | Similar to mouse i.v. findings |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Species: Sprague-Dawley rats (n=5 per sex)

-

Method: OECD Test Guideline 425.

-

Procedure: A single animal was dosed with a starting dose of 175 mg/kg. If the animal survived, the next animal was given a higher dose (dose progression factor of 3.2). If the animal died, the next animal received a lower dose. This sequential dosing continued until the stopping criteria were met.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals.

In Vitro Toxicology

A battery of in vitro assays was conducted to assess the cytotoxic potential, genotoxicity, and drug-drug interaction liability of Bzo-poxizid and its metabolites.

Table 2: In Vitro Cytotoxicity (IC50, µM)

| Cell Line | Assay | Bzo-poxizid | Metabolite M1 | Metabolite M2 |

| HepG2 | MTT | 78.5 | 150.2 | > 500 |

| HEK293 | Neutral Red | 112.0 | 210.5 | > 500 |

| Caco-2 | AlamarBlue | 95.3 | 185.1 | > 500 |

Table 3: Genotoxicity Assessment

| Assay | Test System | Bzo-poxizid | Metabolite M1 | Result |

| Ames Test | S. typhimurium | With & Without S9 | With & Without S9 | Negative |

| Chromosomal Aberration | CHO cells | With & Without S9 | N/A | Negative |

Table 4: Cytochrome P450 Inhibition (IC50, µM)

| Isozyme | Bzo-poxizid | Metabolite M1 | Metabolite M2 |

| CYP1A2 | > 100 | > 100 | > 100 |

| CYP2C9 | 45.2 | 89.1 | > 100 |

| CYP2D6 | > 100 | > 100 | > 100 |

| CYP3A4 | 8.5 | 25.3 | 98.7 |

Experimental Protocol: Cytochrome P450 Inhibition Assay

-

System: Human liver microsomes.

-

Substrates: Phenacetin (CYP1A2), Diclofenac (CYP2C9), Dextromethorphan (CYP2D6), Midazolam (CYP3A4).

-

Procedure: Bzo-poxizid or its metabolites were pre-incubated with human liver microsomes and a NADPH-regenerating system. A probe substrate for a specific CYP isozyme was then added. The formation of the metabolite of the probe substrate was monitored by LC-MS/MS. The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) was determined.

Signaling Pathway Analysis

Investigations into the mechanism of cytotoxicity revealed the involvement of the intrinsic apoptotic pathway, initiated by mitochondrial stress.

Experimental Workflow: In Vitro to In Vivo Correlation

The toxicological assessment follows a tiered approach, starting with high-throughput in vitro screening and progressing to targeted in vivo studies.

Conclusion

The preclinical toxicological profile of Bzo-poxizid suggests a manageable safety risk for continued development. The primary liabilities identified are moderate CYP3A4 inhibition and cytotoxicity at high concentrations, mediated by the intrinsic apoptotic pathway. The lack of genotoxic potential is a significant positive finding. Further studies, including repeated-dose toxicity in a non-rodent species, are warranted to fully characterize the safety profile for human clinical trials.

Bzo-poxizid-d9: A Technical Guide to Isotopic Purity and Labeling Efficiency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document outlines the quantitative data available, details the experimental protocols for its determination, and illustrates the relevant biological signaling pathway.

Quantitative Data: Isotopic Purity

This compound is synthesized to serve as an internal standard for the quantification of Bzo-poxizid in various analytical applications, particularly in mass spectrometry-based assays.[1] The isotopic purity of a deuterated standard is a critical parameter that ensures accuracy and reliability in quantitative analysis.

The manufacturer, Cayman Chemical, specifies the isotopic purity of this compound as being greater than or equal to 99% for all deuterated forms (d1-d9).[1] This high level of deuterium incorporation minimizes isotopic interference from the unlabeled analyte, thereby enhancing the precision of analytical measurements.

| Parameter | Specification | Source |

| Compound Name | This compound | Cayman Chemical |

| Synonyms | 5C-MDA-19-d9, Pentyl MDA-19-d9 | Cayman Chemical |

| Formal Name | benzoic acid, (2Z)-2-(1,2-dihydro-2-oxo-1-pentyl-2,2,3,3,4,4,5,5,5-d9-3H-indol-3-ylidene)hydrazide | Cayman Chemical[1] |

| Chemical Formula | C₂₀H₁₂D₉N₃O₂ | Cayman Chemical[1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d9) | Cayman Chemical[1] |

Labeling Efficiency:

While a specific percentage for each deuterated species (d1 through d9) is not publicly available, the high overall isotopic purity of ≥99% indicates a very high labeling efficiency in the synthetic process. This suggests that the vast majority of the this compound molecules contain the full complement of nine deuterium atoms. The term "labeling efficiency" in this context refers to the effectiveness of incorporating the deuterium isotope at the desired positions within the molecule during its chemical synthesis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the distribution of deuterated species are typically accomplished using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique for assessing isotopic enrichment by differentiating between the masses of the deuterated and non-deuterated isotopologues.

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its different deuterated forms.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (typically in the ng/mL to µg/mL range).

-

-

Chromatographic Separation (LC):

-

Inject the sample into the LC system.

-

Employ a suitable C18 column for reversed-phase chromatography.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient program should be optimized to achieve good separation and peak shape for this compound.

-

-

Mass Spectrometric Analysis (HR-MS):

-

Ionize the analyte using a suitable ionization source, typically Electrospray Ionization (ESI) in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range that includes the molecular ions of the unlabeled (d0) and all deuterated (d1-d9) forms of Bzo-poxizid.

-

The high resolution of the instrument is critical to resolve the isotopic peaks from potential interferences.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d9).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each deuterated species relative to the sum of all species.

-

The isotopic purity is reported as the sum of the percentages of all deuterated forms (d1-d9).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess the overall isotopic enrichment.

Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the labeling.

-

The residual proton signals can be integrated and compared to the integrals of non-deuterated protons in the molecule to estimate the percentage of deuteration at specific sites.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

This spectrum will show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment.

-

Signaling Pathway and Experimental Workflow

Bzo-poxizid is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with the modulation of immune responses.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the CB2 receptor.

Caption: CB2 Receptor Signaling Pathway.

Experimental Workflow for Isotopic Purity Determination

The logical flow of experiments to ascertain the isotopic purity of this compound is outlined below.

References

Methodological & Application

Application Note: Quantification of Bzo-poxizid in Urine using GC-MS with Bzo-poxizid-d9 Internal Standard

For Research, Scientific, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Bzo-poxizid, a synthetic cannabinoid, in human urine samples.[1][2][3] The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Bzo-poxizid-d9 as an internal standard for accurate and reliable quantification.[4][5] The protocol covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, as well as instrumental analysis parameters and data processing. This method is intended for research and forensic applications.[4]

Introduction

Bzo-poxizid is a synthetic cannabinoid that has emerged as a compound of interest in forensic and clinical toxicology.[1][3] Accurate and sensitive quantification of Bzo-poxizid and its metabolites in biological matrices such as urine is crucial for understanding its pharmacokinetics, monitoring its use, and in forensic investigations.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the detection and quantification of drugs and their metabolites in biological samples.[6][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[10] This application note outlines a validated method for the determination of Bzo-poxizid in urine.

Experimental Workflow

References

- 1. cfsre.org [cfsre.org]

- 2. Substance Details BZO-POXIZID [unodc.org]

- 3. cfsre.org [cfsre.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]

- 7. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]

- 8. impactfactor.org [impactfactor.org]

- 9. m.youtube.com [m.youtube.com]

- 10. forensicrti.org [forensicrti.org]

Bzo-poxizid-d9 Protocol for Forensic Toxicology Screening: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid (Pentyl MDA-19 or 5C-MDA-19) is a synthetic cannabinoid belonging to the OXIZID class, a newer generation of psychoactive substances designed to mimic the effects of THC. As with many novel psychoactive substances (NPS), the detection and quantification of Bzo-poxizid and its metabolites in biological specimens are critical for forensic toxicology and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as Bzo-poxizid-d9, is essential for accurate and precise quantification by compensating for variations during sample preparation and analysis.

This document provides detailed application notes and a comprehensive protocol for the forensic toxicology screening of Bzo-poxizid in biological matrices using this compound as an internal standard. The methodologies are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of such compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods used in the screening of Bzo-poxizid and other synthetic cannabinoids. These values are compiled from various validated methods and provide a benchmark for laboratory implementation.

Table 1: Method Validation Parameters for Synthetic Cannabinoid Analysis by LC-MS/MS

| Parameter | Blood | Urine |

| Linearity Range | 0.1 - 10 ng/mL | 0.1 - 100 µg/L |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.00125 - 0.004 ng/mL[1] |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.003 - 0.016 ng/mL[1] |

| Accuracy (% Bias) | < ±15% | < ±20% |

| Precision (% RSD) | < 15% | < 15% |

| Recovery | > 85% | 92.0 - 106.8%[1] |

Note: Data is aggregated from multiple sources reporting on various synthetic cannabinoids and may vary based on the specific analyte and laboratory conditions.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters for Bzo-poxizid

| Parameter | Value |

| Limit of Detection (LOD) | 20 µg/mL[1] |

| Between-run Precision | ≤ 0.10 |

Source: A validated method for the detection of Bzo-poxizid and MDA-19.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine

This protocol outlines a general solid-phase extraction method for the isolation of Bzo-poxizid and its metabolites from biological matrices.

Materials:

-

Whole blood or urine samples

-

This compound internal standard solution (10 ng/mL in methanol)

-

Phosphate buffer (pH 6.0)

-

Mixed-mode SPE cartridges

-

Methanol

-

Ethyl acetate

-

Hexane

-

Ammonium hydroxide

-

Evaporation system (e.g., nitrogen evaporator)

-

Mobile phase for reconstitution

Procedure:

-

Sample Pre-treatment: To 1 mL of blood or urine, add 20 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 2 mL of phosphate buffer (pH 6.0) and vortex again.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane/ethyl acetate (95:5 v/v) solution.

-

Elution: Elute the analytes with 3 mL of an ethyl acetate/methanol (80:20 v/v) mixture containing 2% ammonium hydroxide.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

Initial: 95% A, 5% B

-

Ramp to 5% A, 95% B over 13 minutes

-

Hold at 5% A, 95% B for 2 minutes

-

Return to initial conditions and equilibrate for 3 minutes

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 300°C

-

Collision Gas: Argon

-

MRM Transitions: Specific precursor-to-product ion transitions for Bzo-poxizid, its metabolites, and this compound must be determined by direct infusion and optimization.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Bzo-poxizid | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

| Metabolite 1 | To be determined | To be determined | To be determined |

Signaling Pathways and Workflows

Forensic Toxicology Screening Workflow

The following diagram illustrates the overall workflow for the forensic toxicology screening of Bzo-poxizid using this compound as an internal standard.

Caption: Forensic toxicology screening workflow for Bzo-poxizid.

Metabolic Pathways of OXIZID Synthetic Cannabinoids

Understanding the metabolic fate of Bzo-poxizid is crucial for identifying the most appropriate target analytes in biological samples. In vitro studies on related OXIZID compounds have identified several major metabolic pathways.[2][3][4]

Caption: Major metabolic pathways of OXIZID synthetic cannabinoids.

Conclusion

The provided protocols and data serve as a comprehensive guide for the forensic toxicology screening of Bzo-poxizid using this compound as an internal standard. The use of LC-MS/MS offers the necessary sensitivity and selectivity for the detection and quantification of Bzo-poxizid and its metabolites in complex biological matrices. Adherence to validated procedures and a thorough understanding of the analyte's metabolic pathways are essential for accurate and reliable results in a forensic setting. Laboratories should perform in-house validation of these methods to ensure they meet the specific requirements of their accreditation bodies.

References

- 1. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Bzo-poxizid Analysis in Blood Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid (also known as 5C-MDA-19) is a potent synthetic cannabinoid that has emerged as a compound of interest in forensic toxicology and drug development.[1] Accurate and reliable quantification of Bzo-poxizid in blood samples is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides detailed application notes and protocols for the sample preparation of Bzo-poxizid in whole blood, plasma, and serum for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific quantitative data for Bzo-poxizid, the tables below present representative data from validated methods for other synthetic cannabinoids in blood matrices. These values provide a strong indication of the expected performance of the described methods for Bzo-poxizid analysis.

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following tables summarize typical performance characteristics for protein precipitation, liquid-liquid extraction, and solid-phase extraction for the analysis of synthetic cannabinoids in blood.

Table 1: Representative Performance of Protein Precipitation (PPT)

| Parameter | Typical Value | Reference Compound(s) |

| Recovery | >85% | Various Synthetic Cannabinoids |

| Matrix Effect | Ion Suppression/Enhancement may occur | Various Psychoactive Substances |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | Various Synthetic Cannabinoids |

| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL | Various Synthetic Cannabinoids[2] |

Table 2: Representative Performance of Liquid-Liquid Extraction (LLE)

| Parameter | Typical Value | Reference Compound(s) |

| Recovery | 81.0% - 106.7% | Benzodiazepines and Z-hypnotics |

| Matrix Effect | Can be minimized with appropriate solvent selection | Various Illicit Drugs |

| Limit of Detection (LOD) | 0.01 - 0.33 ng/mL | Benzodiazepines and Z-hypnotics |

| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | Benzodiazepines and Z-hypnotics |

Table 3: Representative Performance of Solid-Phase Extraction (SPE)

| Parameter | Typical Value | Reference Compound(s) |

| Recovery | >75% | Benzodiazepines |

| Matrix Effect | Generally lower than PPT and LLE | Various Illicit Drugs |

| Limit of Detection (LOD) | 0.2 - 20 ng/mL | Benzodiazepines |

| Lower Limit of Quantification (LLOQ) | 0.5 - 50 ng/mL | Benzodiazepines |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from blood samples. It is particularly suitable for high-throughput screening.

Materials:

-

Whole blood, plasma, or serum sample

-

Internal Standard (IS) solution (e.g., Bzo-poxizid-d5)

-

Ice-cold acetonitrile (ACN)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Protocol:

-

Pipette 100 µL of the blood sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard solution and briefly vortex.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases, providing a cleaner extract than PPT.

Materials:

-

Whole blood, plasma, or serum sample

-

Internal Standard (IS) solution

-

Buffer (e.g., pH 7.4 phosphate buffer)

-

Extraction solvent (e.g., ethyl acetate, hexane, or a mixture thereof)

-

Vortex mixer

-

Centrifuge

-

Evaporation system

-

Reconstitution solution

Protocol:

-

Pipette 500 µL of the blood sample into a glass test tube.

-

Add 50 µL of the internal standard solution and 500 µL of buffer. Vortex for 30 seconds.

-

Add 2 mL of the extraction solvent.

-

Cap the tube and vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solution.

-

Vortex and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is highly selective and can be automated.

Materials:

-

Whole blood, plasma, or serum sample (pre-treated by PPT)

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water, weak organic solvent mixture)

-

Elution solvent (e.g., methanol, acetonitrile, or a mixture with additives)

-

SPE manifold (vacuum or positive pressure)

-

Evaporation system

-

Reconstitution solution

Protocol:

-

Sample Pre-treatment: Perform protein precipitation on a 500 µL blood sample as described in the PPT protocol (steps 1-6, without evaporation). Dilute the supernatant with 1 mL of water.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

-

Elution: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the reconstitution solution.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

Caption: General workflow for Bzo-poxizid sample preparation from blood.

Bzo-poxizid Signaling Pathway via CB1 Receptor

Bzo-poxizid acts as a full agonist at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). Its binding initiates downstream signaling cascades.

Caption: Bzo-poxizid signaling through the CB1 cannabinoid receptor.

References

Application Note and Protocols for Cannabinoid Receptor Binding Assays Using Bzo-poxizid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid, also known as the pentyl analogue of MDA-19, is a synthetic cannabinoid belonging to the novel "OXIZID" class of compounds.[1][2][3] These substances have emerged as replacements for previously banned synthetic cannabinoids, featuring an oxoindoline core and an azide linker scaffold.[3][4] Bzo-poxizid has been identified in recreational drug markets and is of significant interest to forensic and pharmacological researchers.[2][5][6] Understanding the interaction of Bzo-poxizid with cannabinoid receptors, CB1 and CB2, is crucial for predicting its physiological effects and developing potential therapeutic applications or countermeasures. This document provides detailed protocols for conducting cannabinoid receptor binding assays using Bzo-poxizid and its deuterated analogue, Bzo-poxizid-d9, assuming similar binding characteristics.

Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[4][7][8] It is important to note that while many OXIZID compounds show a preference for the CB2 receptor, Bzo-poxizid is an exception.[4][8][9]

Quantitative Data Summary

The following tables summarize the reported binding affinity and functional activity of Bzo-poxizid at human cannabinoid receptors.

Table 1: Binding Affinity of Bzo-poxizid

| Receptor | Ki (nM) |

| Human CB1 | 162.4 ± 7.6 |

| Human CB2 | 43.3 ± 10.3 |

Data from a study on MDA-19 (BZO-HEXOXIZID), with Bzo-poxizid being the pentyl analogue. The study notes that shortening the hexyl tail to a pentyl tail (as in Bzo-poxizid) enhances activity at both receptors.[5][7]

Table 2: Functional Activity of Bzo-poxizid (β-arrestin2 Recruitment Assay)

| Receptor | EC50 (nM) | Emax (%) (relative to CP55,940) | Agonist Type |

| CB1 | 244 | 686 | Full Agonist |

| CB2 | Not explicitly stated for Bzo-poxizid alone, but the class has EC50 values ranging from 2.21 to 25.9 nM | 59.8 | Partial Agonist |

Data from a study comparing five OXIZID SCRAs.[7]

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs) belonging to the Gi/o family.[10][11] Upon activation by an agonist like Bzo-poxizid, they initiate a cascade of intracellular signaling events.

References

- 1. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID | National Institute of Justice [nij.ojp.gov]

- 2. cfsre.org [cfsre.org]

- 3. Monographs [cfsre.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Synthetic Cannabinoids by LC-MS/MS using BZO-POXIZID-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoids represent a large and ever-evolving class of new psychoactive substances (NPS). Their potent effects, coupled with their chemical diversity, present significant challenges for forensic and clinical laboratories tasked with their detection and quantification. This document provides a comprehensive guide to the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of synthetic cannabinoids in biological matrices, with a specific focus on the use of BZO-POXIZID-d9 as an internal standard for the quantification of BZO-POXIZID and related compounds.

Synthetic cannabinoids are functionally analogous to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. They exert their effects primarily through the activation of the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system.

Analytical Workflow

A typical workflow for the analysis of synthetic cannabinoids in urine samples involves several key stages, from sample receipt to data analysis and reporting. The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation: Hydrolysis and Solid-Phase Extraction (SPE) of Urine Samples

Synthetic cannabinoids are extensively metabolized, and their metabolites are often excreted in urine as glucuronide conjugates.[1] Therefore, a hydrolysis step is typically required to cleave the glucuronide moiety prior to extraction.

Materials:

-

Urine samples

-

This compound internal standard solution

-

β-glucuronidase from Patella vulgata

-

Phosphate buffer (pH 6.0)

-

SPE cartridges (e.g., mixed-mode or reversed-phase)

-

Methanol, Acetonitrile, and other organic solvents

-

Centrifuge

Protocol:

-

To 1 mL of urine, add the internal standard solution (this compound).

-

Add β-glucuronidase solution in a suitable buffer (e.g., acetate buffer, pH 5.0).

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 3 hours) to ensure complete hydrolysis.[1]

-

After cooling, add phosphate buffer to adjust the pH.[1]

-

Centrifuge the samples to pellet any precipitates.[1]

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with appropriate solvents to remove interferences.

-

Elute the analytes of interest with a suitable elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system capable of binary gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 or PFP (pentafluorophenyl) column is commonly used for the separation of synthetic cannabinoids.[2]

-

Mobile Phase A: Water with an additive such as 0.1% formic acid or 0.2% acetic acid.

-

Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.

-

Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.7 mL/min.

-

Column Temperature: Elevated temperatures (e.g., 50°C) can improve peak shape and reduce run times.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte and the internal standard. At least two transitions (one for quantification and one for qualification) are recommended for each analyte to ensure specificity.

Data Presentation

The following tables summarize typical quantitative data for a selection of synthetic cannabinoids. These values are illustrative and should be determined for each specific laboratory method.

Table 1: Example MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Retention Time (min) |

| JWH-018 N-(5-carboxypentyl) | 372.2 | 155.0 | 214.1 | 3.5 |

| JWH-073 N-butanoic acid | 358.1 | 127.0 | 198.1 | 3.2 |

| AM-2201 N-(4-hydroxypentyl) | 388.1 | 185.0 | 155.0 | 3.8 |

| BZO-POXIZID | To be determined | To be determined | To be determined | To be determined |

| This compound (IS) | To be determined | To be determined | - | To be determined |

Note: Specific MRM transitions for BZO-POXIZID and its deuterated internal standard need to be empirically determined.

Table 2: Method Validation Parameters

| Parameter | JWH-018 metabolite | JWH-073 metabolite | AM-2201 metabolite |

| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 0.5 - 200 |

| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 | 0.5 |

| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |

| Recovery (%) | 48 - 104 | 48 - 104 | 48 - 104 |

Data in this table is representative and compiled from various sources for illustrative purposes.[3]

Conclusion

The LC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the analysis of synthetic cannabinoids in biological samples. The use of a deuterated internal standard, such as this compound, is essential for achieving accurate and reliable quantitative results. Proper method development and validation are crucial to ensure that the analytical procedure is fit for its intended purpose in a research or forensic setting. As new synthetic cannabinoids continue to emerge, it is imperative for laboratories to continuously update and expand the scope of their analytical methods.

References

Application Notes and Protocols for Hair Analysis of Bzo-poxizid-d9 as an Internal Standard for Synthetic Cannabinoid Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge to forensic and clinical toxicology. The "OXIZID" class of synthetic cannabinoids, which includes Bzo-poxizid (also known as Pentyl MDA-19 or 5C-MDA-19), has been identified in the recreational drug market.[1] Hair analysis is a valuable tool for the retrospective investigation of drug exposure due to its wide window of detection. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification of analytes in complex biological matrices like hair. Bzo-poxizid-d9 is a deuterated analog of Bzo-poxizid designed for use as an internal standard in mass spectrometric analyses.[2]

These application notes provide a detailed protocol for the quantification of Bzo-poxizid in human hair using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte and Internal Standard Information

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Bzo-poxizid | N'-[(Z)-(2-oxo-1-pentylindolin-3-ylidene)amino]benzamide | C₂₀H₂₁N₃O₂ | 347.4 |

| This compound | benzoic acid, (2Z)-2-(1,2-dihydro-2-oxo-1-pentyl-d9-3H-indol-3-ylidene)hydrazide | C₂₀H₁₂D₉N₃O₂ | 356.5 |

Experimental Protocols

Hair Sample Preparation

This protocol is based on established methods for the extraction of synthetic cannabinoids from hair.[3][4]

a. Decontamination:

-

Wash approximately 20-50 mg of hair sequentially with 5 mL of isopropanol, followed by 5 mL of distilled water, and finally 5 mL of acetone.

-

Each wash step should be performed for 2 minutes with gentle vortexing.

-

After the final wash, allow the hair to dry completely at room temperature.

b. Pulverization:

-

Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).

-